2,6-Dimethyl-4-methoxybenzyl bromide
Overview
Description
2,6-Dimethyl-4-methoxybenzyl bromide is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of 2,6-dimethyl-4-methoxybenzyl alcohol and is characterized by the presence of a bromine atom attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-methoxybenzyl bromide can be synthesized through several methods:
Reaction with Phosphorus Tribromide: The most common method involves the reaction of 2,6-dimethyl-4-methoxybenzyl alcohol with phosphorus tribromide (PBr3).
Hydrobromic Acid Treatment: Another method involves treating 2,6-dimethyl-4-methoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a solvent such as hexane or toluene.
Radical Bromination: Radical bromination of 2,6-dimethyl-4-methoxytoluene using N-bromosuccinimide (NBS) can also produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the brominated compound back to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and methoxy derivatives of the benzyl compound.
Oxidation: Major products are benzaldehyde and benzoic acid derivatives.
Reduction: The primary product is 2,6-dimethyl-4-methoxybenzyl alcohol.
Scientific Research Applications
2,6-Dimethyl-4-methoxybenzyl bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: The compound serves as a protecting group for hydroxyl groups in carbohydrate chemistry.
Ligand Synthesis: It is employed in the construction of new ligands for catalysis and coordination chemistry.
Antibacterial and Anticancer Agents: Research has explored its potential as a precursor for antibacterial and anticancer agents.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl carbon makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
2,6-Dimethyl-4-methoxybenzyl bromide can be compared with other similar compounds, such as:
2,6-Dimethoxybenzyl Bromide: This compound has two methoxy groups instead of one methoxy and two methyl groups.
4-Methoxybenzyl Bromide: This compound lacks the methyl groups at the 2 and 6 positions, resulting in different steric and electronic effects.
2,4-Dimethoxybenzyl Bromide: This isomer has methoxy groups at the 2 and 4 positions, leading to different chemical behavior and applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQOKVGPQZESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473567 | |
Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61000-22-4 | |
Record name | 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61000-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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